molecular formula C9H8N2O2 B13678258 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13678258
M. Wt: 176.17 g/mol
InChI Key: AIILNMKWWPQQOK-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation . The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,5-a]pyridine derivatives. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid stands out due to its unique chemical structure, which allows for versatile functionalization and diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-10-8(9(12)13)11(6)7/h2-5H,1H3,(H,12,13)

InChI Key

AIILNMKWWPQQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C(=O)O

Origin of Product

United States

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